molecular formula C16H15ClN2O2 B11981063 N'-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 301841-01-0

N'-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11981063
CAS No.: 301841-01-0
M. Wt: 302.75 g/mol
InChI Key: ULSXZAALYFEHNF-VCHYOVAHSA-N
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Description

N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide: Known for its unique combination of aromatic rings and hydrazone group.

    N’-(4-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a methoxy group instead of a chloro group.

    N’-(4-Bromobenzylidene)-2-(4-methylphenoxy)acetohydrazide: Contains a bromo group instead of a chloro group.

Uniqueness

N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both chloro and methylphenoxy groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

301841-01-0

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H15ClN2O2/c1-12-2-8-15(9-3-12)21-11-16(20)19-18-10-13-4-6-14(17)7-5-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

ULSXZAALYFEHNF-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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